molecular formula C14H15N7O2S2 B2718943 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide CAS No. 835897-84-2

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2718943
CAS No.: 835897-84-2
M. Wt: 377.44
InChI Key: BUSFNKOIGUWXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted with an ethyl group at position 5, linked via an acetamide bridge to a sulfanyl group attached to a 1-(4-methoxyphenyl)-1H-tetrazole moiety. Its structure combines heterocyclic motifs (thiadiazole and tetrazole) known for their pharmacological relevance, particularly in antimicrobial and enzyme inhibitory activities. The ethyl group enhances lipophilicity, while the 4-methoxyphenyl substituent may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O2S2/c1-3-12-16-17-13(25-12)15-11(22)8-24-14-18-19-20-21(14)9-4-6-10(23-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,15,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSFNKOIGUWXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and tetrazole intermediates, which are then coupled through a sulfanylacetamide linkage.

    Preparation of Thiadiazole Intermediate: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide under basic conditions, followed by cyclization with hydrazine hydrate.

    Preparation of Tetrazole Intermediate: The tetrazole ring is typically formed by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable acid catalyst.

    Coupling Reaction: The final step involves coupling the thiadiazole and tetrazole intermediates through a sulfanylacetamide linkage. This can be achieved by reacting the thiadiazole intermediate with chloroacetyl chloride, followed by nucleophilic substitution with the tetrazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the rings can be reduced to amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can serve as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The thiadiazole and tetrazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanylacetamide group may also play a role in binding to the target molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

  • No direct bioactivity data are available, but structural analogs suggest that larger alkyl groups may enhance thermal stability .
  • N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide ():
    Replacing ethyl with methylsulfanyl introduces a sulfur atom, which may alter electronic properties (e.g., increased electron-withdrawing effects) and influence binding to metalloenzymes like carbonic anhydrase .

Modifications on the Tetrazole Moiety

  • 2-{[1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide ():
    The 3,4-dimethylphenyl group replaces 4-methoxyphenyl, reducing polarity and possibly diminishing interactions with polar residues in enzyme active sites. This compound’s crystallographic data (unavailable for the target compound) could provide insights into packing efficiency .
  • N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide ():
    The trifluoromethyl and chloro groups enhance electronegativity and metabolic stability, making this analog more resistant to oxidative degradation than the target compound .

Heterocycle Replacement: Thiadiazole vs. Oxadiazole

  • Antimicrobial screening showed that chloro-substituted phenyl rings (as in 6f and 6o) exhibit higher activity than methoxy-substituted analogs, suggesting electronic effects dominate over lipophilicity in this context .

Pharmacological and Physicochemical Properties

Bioactivity

  • Antimicrobial Activity : The target compound’s ethyl and 4-methoxyphenyl groups may balance lipophilicity and target affinity. In contrast, methylsulfanyl derivatives () show niche applications in metal-binding therapies .
  • Enzyme Inhibition : Thiadiazole-tetrazole hybrids (e.g., ) are potent carbonic anhydrase inhibitors, with sulfanyl groups critical for coordinating zinc ions. The target compound’s sulfanyl bridge likely plays a similar role .

Solubility and Stability

  • Crystallographic studies (e.g., ) highlight how alkyl chain length affects crystal packing and stability .

Data Tables

Table 1: Structural and Bioactive Comparison

Compound Thiadiazole Substituent Tetrazole Substituent Bioactivity (IC50/EC50) LogP
Target Compound 5-Ethyl 4-Methoxyphenyl Not reported ~2.5
N-(5-Isopropyl-...) () 5-Isopropyl 4-Methoxyphenyl Not reported ~3.0
2-{[1-(3,4-Dimethylphenyl)-...} () 5-Methyl 3,4-Dimethylphenyl Not reported ~3.2
N-(5-Methylsulfanyl-...) () 5-Methylsulfanyl None Carbonic anhydrase inhibition (~50 nM) ~1.8

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes available research findings regarding its biological activity, including cytotoxicity against various cancer cell lines and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring and a tetrazole moiety. Its molecular formula is C24H26N6O4S2C_{24}H_{26}N_{6}O_{4}S_{2} with a molecular weight of 526.6 g/mol. The presence of these heterocycles is crucial as they often correlate with biological activity.

Cytotoxic Activity

Research indicates that derivatives of thiadiazole exhibit significant cytotoxic properties against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)Not specifiedInduction of apoptosis
2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleHT-29 (colon cancer)0.28 µg/mLInhibition of cell proliferation
2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl sulfideHCT116 (colon cancer)0.52 µg/mLApoptosis induction

The compound's activity can be attributed to its ability to induce apoptosis and inhibit specific signaling pathways associated with cancer cell survival.

The biological activity of thiadiazole derivatives often involves multiple mechanisms:

  • Inhibition of Tyrosine Kinase : Many thiadiazole derivatives act as tyrosine kinase inhibitors, which are critical in the regulation of cell proliferation and survival.
  • Induction of Apoptosis : Studies show that these compounds can trigger programmed cell death in cancer cells through various pathways including mitochondrial dysfunction and caspase activation.
  • Interaction with Tubulin : Some studies suggest that thiadiazole derivatives may interact with tubulin, disrupting microtubule formation and thereby inhibiting mitosis in cancer cells .

Antimicrobial Activity

Beyond anticancer properties, thiadiazole derivatives have demonstrated antimicrobial effects against various pathogens:

CompoundPathogenActivity
N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamideCandida spp.Inhibition of growth
3-(1,3,4-Thiadiazole-2-yl)quinoline derivativesE. coliAntibacterial activity

These compounds are being explored for their potential as new antimicrobial agents due to their ability to disrupt bacterial cell walls or inhibit vital metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in preclinical settings:

  • Breast Cancer Models : In a study evaluating the effects on MCF-7 cells, the compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
  • Xenograft Studies : Animal models treated with thiadiazole derivatives showed reduced tumor growth rates compared to control groups, suggesting in vivo efficacy.

Q & A

Basic: What are the standard protocols for synthesizing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide?

Answer:
The synthesis typically involves multi-step reactions starting with the formation of the thiadiazole and tetrazole rings, followed by sequential coupling reactions. A common approach includes:

  • Step 1: Synthesis of the 5-ethyl-1,3,4-thiadiazol-2-amine precursor via cyclization of thiosemicarbazide derivatives under acidic conditions.
  • Step 2: Preparation of the tetrazole ring (e.g., via [3+2] cycloaddition of sodium azide with nitriles or cyanamides).
  • Step 3: Thioether linkage formation between the thiadiazole and tetrazole moieties using coupling agents like triethylamine (Et₃N) in dry benzene or DMF at 0–25°C, followed by purification via recrystallization .
  • Key Parameters: Reaction temperature, solvent polarity, and stoichiometric ratios of reagents significantly impact yield and purity.

Advanced: How can synthetic routes be optimized to improve yield and scalability for this compound?

Answer:
Advanced optimization strategies include:

  • Solvent Screening: Replacing benzene with greener solvents (e.g., acetonitrile or THF) to enhance safety and reduce toxicity.
  • Catalysis: Employing phase-transfer catalysts or microwave-assisted synthesis to accelerate reaction kinetics and improve regioselectivity.
  • Continuous Flow Chemistry: For scalable production, flow reactors can minimize side reactions and ensure consistent mixing, as demonstrated in analogous thiadiazole syntheses .
  • Analytical Monitoring: Real-time HPLC or TLC tracking of intermediates ensures reaction completion and reduces purification steps .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the thiadiazole and tetrazole rings, with characteristic shifts for sulfanyl (δ 3.5–4.0 ppm) and acetamide (δ 2.1–2.3 ppm) groups .
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, C-S stretches at ~650 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (391.468 g/mol) and fragmentation patterns .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Answer:

  • Single-Crystal X-Ray Diffraction (SC-XRD): Resolves bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between tetrazole and thiadiazole rings).
  • Software Tools: Programs like SHELXL refine crystallographic models to address disorder or twinning issues, particularly in heterocyclic systems .
  • Case Study: Analogous thiadiazole-tetrazole hybrids show planar geometry in the thiadiazole ring, with deviations in the tetrazole moiety due to steric hindrance from the 4-methoxyphenyl group .

Basic: What are the primary biological screening methods for this compound?

Answer:
Initial screening focuses on:

  • Enzyme Inhibition Assays: Testing against kinases, proteases, or oxidoreductases using fluorogenic substrates or colorimetric readouts.
  • Antimicrobial Susceptibility: Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced: How to address contradictions in reported biological activities of structurally similar compounds?

Answer:

  • Meta-Analysis: Compare bioactivity datasets across studies, controlling for variables like assay conditions (pH, temperature) and cell line specificity.
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophoric motifs .
  • Mechanistic Profiling: Use knock-out cell lines or enzymatic inhibition kinetics to confirm target specificity and rule off-target effects .

Basic: How does pH and temperature affect the stability of this compound?

Answer:

  • pH Stability: The compound is stable in neutral to slightly acidic conditions (pH 5–7) but undergoes hydrolysis of the acetamide group in strongly alkaline media (pH > 9) .
  • Thermal Stability: Decomposition occurs above 150°C, with DSC/TGA revealing a melting point of ~180°C and weight loss corresponding to sulfur-containing fragments .

Advanced: What computational methods aid in predicting binding modes and pharmacokinetics?

Answer:

  • Molecular Docking (AutoDock/Vina): Models interactions with biological targets (e.g., COX-2 or EGFR kinases), highlighting key residues for hydrogen bonding with the sulfanyl group.
  • ADMET Prediction: Tools like SwissADME estimate logP (~2.5), bioavailability (F > 30%), and blood-brain barrier penetration, guiding lead optimization .
  • MD Simulations: Assess binding stability over 100-ns trajectories, identifying conformational changes in the tetrazole ring that affect potency .

Basic: What solvents and storage conditions are recommended for this compound?

Answer:

  • Solubility: Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water or ethanol.
  • Storage: -20°C under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group. Lyophilized powders retain stability for >12 months .

Advanced: How to design a stability-indicating study for forced degradation analysis?

Answer:

  • Forced Degradation Conditions:
    • Acidic/Basic Hydrolysis: 0.1M HCl/NaOH at 60°C for 24 hours.
    • Oxidative Stress: 3% H₂O₂ at 40°C for 6 hours.
    • Photolysis: Exposure to UV (254 nm) for 48 hours.
  • Analytical Methods: UPLC-PDA-MS identifies degradation products (e.g., cleavage of the thioether bond or tetrazole ring opening) .

Advanced: How can spectroscopic and crystallographic data resolve tautomeric ambiguity in the tetrazole ring?

Answer:

  • ¹⁵N NMR Spectroscopy: Distinguishes between 1H- and 2H-tetrazole tautomers via nitrogen chemical shifts.
  • SC-XRD: Confirms the dominant tautomer by mapping hydrogen positions. For example, the 1H-tautomer is favored in analogs with electron-donating substituents (e.g., 4-methoxyphenyl) due to resonance stabilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.